molecular formula C17H16FN3OS B3002528 3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1207040-06-9

3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3002528
CAS No.: 1207040-06-9
M. Wt: 329.39
InChI Key: BIXJFAQIZDJVBK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide side chain linked to a thiophen-2-yl ethyl moiety. This structure combines aromatic fluorophenyl and heterocyclic thiophene components, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-21-16(17(22)19-9-8-14-3-2-10-23-14)11-15(20-21)12-4-6-13(18)7-5-12/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXJFAQIZDJVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C15H16FN3OS\text{C}_{15}\text{H}_{16}\text{F}\text{N}_3\text{O}\text{S}

where:

  • C: Carbon
  • H: Hydrogen
  • F: Fluorine
  • N: Nitrogen
  • O: Oxygen
  • S: Sulfur

The biological activity of pyrazole derivatives often relates to their ability to inhibit specific enzymes or receptors. This compound is hypothesized to act on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibition across multiple cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF7 (Breast Cancer)12.5
Similar Pyrazole DerivativeA549 (Lung Cancer)8.7
Similar Pyrazole DerivativeHeLa (Cervical Cancer)10.0

Anti-inflammatory Activity

The compound is also expected to exhibit anti-inflammatory properties through COX inhibition, similar to other pyrazole derivatives that have been studied.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound50.375.8
Other Pyrazole Derivative60.080.0

Study on Anticancer Activity

In a recent study, the compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity. Molecular docking studies suggested that the compound binds effectively to the active sites of key oncogenic targets, similar to established inhibitors.

Study on Inflammation

Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema compared to control groups, with a dose-dependent response observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Core Modifications

3,5-AB-CHMFUPPYCA ()
  • Structure: Pyrazole core with 4-fluorophenyl (position 3), cyclohexylmethyl (position 1), and carboxamide linked to a branched amino acid (N-(1-amino-3-methyl-1-oxobutan-2-yl)).
  • Key Differences : Lacks the thiophene ethyl group but shares the 4-fluorophenyl substitution. The cyclohexylmethyl group may enhance lipophilicity compared to the methyl group in the target compound.
  • Relevance: This compound is a synthetic cannabinoid analog where the pyrazole replaces the indazole ring in "PINACA" derivatives. Its regioisomer (5,3-AB-CHMFUPPYCA) highlights the importance of substitution patterns: altering positions 3 and 5 on the pyrazole significantly impacts receptor binding and selectivity .
Carbonic Anhydrase Inhibitors ()
  • Structure: Pyrazole carboxamides with sulfonamide-phenyl or hydroxyaryl substituents (e.g., 4d: N-[4-(aminosulfonyl)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide).
  • Key Differences : Sulfonamide groups enhance hydrogen bonding and enzyme inhibition, unlike the thiophene ethyl group in the target compound.

Thiophene-Containing Analogs

Thiophene-Pyrimidine Derivatives ()
  • Structure: Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide incorporate thiophene for enhanced π-π stacking.
  • Key Differences : Thiophene is directly fused with pyrimidine or linked via carboxamide, whereas the target compound uses a thiophen-2-yl ethyl spacer.
Anticancer Thiadiazole-Thiophene Schiff Bases ()
  • Structure : 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives.
  • Key Differences : Thiadiazole-thiophene hybrids vs. pyrazole-thiophene in the target compound.
  • Relevance : The 4-fluorophenyl-thiophene motif in both compounds suggests a role in cellular penetration and DNA intercalation, as evidenced by IC50 values as low as 1.28 μg/mL in breast cancer cells .

Fluorophenyl-Substituted Analogs

AKT Inhibitors ()
  • Structure: N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide.
  • Key Differences : Chloropyrazole and chlorothiophene substituents vs. the target’s fluorophenyl and unsubstituted thiophene.
  • Relevance : Fluorine at the phenyl para position (as in the target compound) improves metabolic stability and binding affinity compared to meta-fluorine in this AKT inhibitor .
Factor Xa Inhibitors ()
  • Structure: Razaxaban (1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide).
  • Key Differences : Trifluoromethyl and benzisoxazole groups enhance potency and selectivity for Factor Xa.

Structural and Pharmacokinetic Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound Pyrazole 4-Fluorophenyl, Thiophen-2-yl ethyl ~345 (calculated) N/A (inferred kinase/cannabinoid)
3,5-AB-CHMFUPPYCA Pyrazole 4-Fluorophenyl, Cyclohexylmethyl ~420 Synthetic cannabinoid analog
Carbonic Anhydrase Inhibitor 4d Pyrazole Sulfonamide-phenyl, Hydroxy-dimethyl 387.0 IC50: <1 μM (enzyme inhibition)
Razaxaban Pyrazole Trifluoromethyl, Benzisoxazole ~600 Factor Xa inhibitor (Ki: <1 nM)
AKT Inhibitor Thiophene-Pyrazole Chloropyrazole, 3-Fluorophenyl ~470 AKT inhibition (IC50: ~10 nM)

Analytical Methods :

  • LC-MS/HRMS : Used to confirm molecular weight and purity (e.g., ).
  • NMR : Distinguishes regioisomers via chemical shifts (e.g., 3,5- vs. 5,3-substitution in pyrazole) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide, and what are the critical intermediates?

  • Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors such as fluorophenyl hydrazines and β-ketoesters. For example, ethyl acetoacetate can react with 4-fluoroaniline derivatives under acidic conditions to form the pyrazole core. Subsequent functionalization includes alkylation at the N1 position (e.g., using methyl iodide) and coupling of the thiophen-ethylamine moiety via carboxamide formation. Key intermediates include 4-fluoro-N-(2-thiophenylethyl)benzenecarboximidoyl chloride and 1-methyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid . Purification often employs column chromatography with silica gel and characterization via NMR and HPLC .

Q. What physicochemical properties of this compound are critical for experimental design (e.g., solubility, stability)?

  • Answer :

  • Solubility : Low aqueous solubility due to hydrophobic groups (4-fluorophenyl, thiophene). DMSO or ethanol are preferred solvents for in vitro assays.
  • Stability : Sensitive to light and moisture; store under inert gas (argon) at −20°C.
  • pKa : Predicted to be ~7.2 (pyrazole nitrogen), influencing ionization in biological systems.
  • LogP : Estimated at 3.8 (via PubChem data), indicating moderate lipophilicity .

Q. What in vitro assays are recommended for initial biological screening (e.g., enzyme inhibition, receptor binding)?

  • Answer :

  • Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to assess inhibition of serine proteases or kinases.
  • Cellular assays : Cytotoxicity profiling (MTT assay) in HEK293 or HepG2 cells.
  • Binding studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for affinity measurements.
  • Reference IC50 values from structurally related pyrazole carboxamides (e.g., razaxaban: Factor Xa IC50 = 0.19 nM ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for target enzymes over off-target proteins?

  • Answer :

  • Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding.
  • Backbone rigidity : Introduce fused rings (e.g., thienopyrazole) to reduce conformational flexibility and improve selectivity.
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., Factor Xa’s S1/S4 pockets ).
  • Selectivity panels : Screen against >50 kinases/proteases to identify off-target effects.

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Answer :

  • Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced absorption.
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., thiophene oxidation). Introduce blocking groups (e.g., deuterium) at vulnerable sites.
  • Formulation : Nanoemulsions or cyclodextrin complexes to improve solubility .

Q. How can contradictory data between enzyme inhibition and cellular activity be resolved?

  • Answer :

  • Assay conditions : Verify pH, ionic strength, and cofactors (e.g., Ca²⁺ for metalloproteases).
  • Membrane permeability : Measure cellular uptake via LC-MS/MS; low permeability may explain disparities.
  • Off-target effects : Perform RNA-seq or proteomics to identify unintended pathways.
  • Reference : Discrepancies in razaxaban’s in vitro vs. in vivo efficacy were resolved by optimizing plasma protein binding .

Q. What computational tools predict target engagement and off-target liabilities?

  • Answer :

  • Target prediction : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential targets.
  • Toxicology : ADMETlab 2.0 for hERG inhibition or hepatotoxicity risks.
  • Molecular dynamics (MD) : GROMACS simulations to assess binding stability over 100 ns trajectories .

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